2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

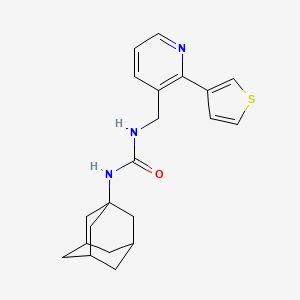

The compound “2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid” is an organic compound containing multiple functional groups. It has an allylamine group, a 4-hydroxyphenyl group, and a carboxylic acid group . These groups suggest that the compound could have interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an allylamine group, a 4-hydroxyphenyl group, and a carboxylic acid group would contribute to its overall structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The allylamine group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions . The 4-hydroxyphenyl group could participate in reactions typical of phenols, such as electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it acidic, and the presence of an amine group could make it basic .Scientific Research Applications

Analytical Applications

A sensitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for the analysis of the organophosphorous insecticide fenthion in fruit samples utilized haptens structurally related to 2-(Allylamino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid. This approach demonstrated a convenient and effective analytical tool for monitoring pesticide residues in agricultural samples, showing the potential of such compounds in improving detection methodologies (Qi Zhang et al., 2008).

Organic Synthesis

In the realm of organic synthesis, the interaction of similar compounds with 1,3-binucleophilic reagents led to the formation of complex heterocycles, which are essential in pharmaceutical chemistry. Such interactions provide insights into reaction mechanisms and offer pathways for synthesizing novel organic compounds with potential biological activities (Olga A. Amalʼchieva et al., 2022).

Novel Compound Synthesis

Research on the synthesis of novel α-ketoamide derivatives using a compound structurally similar to this compound demonstrated the compound's utility in creating new chemical entities. These α-ketoamide derivatives have potential pharmaceutical applications, showcasing the role of such compounds in drug discovery and development (A. El‐Faham et al., 2013).

Enzyme Inhibition Studies

The compound and its derivatives have been explored for their inhibitory effects on various enzymes, indicating potential therapeutic applications. For example, sulfur-containing constituents and derivatives isolated from pineapple fruit showed inhibitory activities against tyrosinase, which may contribute to the anti-browning effect of pineapple juice and be potential skin whitening agents in cosmetic applications (Zong-Ping Zheng et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

4-(4-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-7-14-11(13(18)19)8-12(17)15-9-3-5-10(16)6-4-9/h2-6,11,14,16H,1,7-8H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLXKDVUPEFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide](/img/structure/B2572056.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2572058.png)

![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)

![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)